Ethyl 2-amino-5-chloro-3-hydroxybenzoate
Description
Ethyl 2-amino-5-chloro-3-hydroxybenzoate is a substituted benzoate ester featuring a hydroxyl (-OH) group at position 3, an amino (-NH₂) group at position 2, and a chlorine atom at position 3. The ethyl ester group at the carboxylate position distinguishes it from methyl or longer-chain alkyl esters. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional structure, which enables diverse reactivity, including hydrogen bonding (via -OH and -NH₂) and electrophilic substitution (via chlorine).
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 2-amino-5-chloro-3-hydroxybenzoate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4,12H,2,11H2,1H3 |
InChI Key |
VAMBURGWOHFXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Benzoate Esters
Key Observations :
- Positional Isomerism: Methyl 2-amino-3-chlorobenzoate (3-Cl vs. 5-Cl in the target compound) exhibits distinct electronic effects, as chlorine at position 3 deactivates the ring more strongly, reducing electrophilic substitution reactivity compared to the 5-Cl analog .
- Ester Group Impact: Hexadecyl esters (e.g., hexadecyl 3-amino-4-chlorobenzoate) exhibit markedly higher lipophilicity, making them suitable for lipid-based formulations, whereas methyl/ethyl esters balance solubility and reactivity for synthetic intermediates .
Heterocyclic Derivatives
This compound shares synthetic pathways with benzoxazole and imidazole derivatives. For example:
- Methyl-3-amino-4-hydroxybenzoate () undergoes cyclization with aryl acids to form benzoxazole rings.
- Methyl 1-aryl-5-methyl-2-phenylimidazole-4-carboxylates () highlight the role of ester groups in stabilizing heterocyclic intermediates. The ethyl ester in the target compound may offer similar stabilization but with altered steric effects .
Research Findings and Implications
Pharmacological Potential
While direct pharmacological data for the target compound is absent, structural analogs suggest:
- Antimicrobial Activity: Chlorinated benzoates (e.g., methyl 2-amino-5-chlorobenzoate) exhibit moderate antimicrobial properties, which may be enhanced in the hydroxylated target compound due to improved target binding .
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